Differentiated Sourcing and Price/Supply Chain Viability vs. Closest Regioisomeric Analogs
In procurement planning, the viability of a building block is determined by its availability, cost, and purity. A cross-comparison of 6-Methoxy-2-methylnicotinaldehyde with its closest regioisomeric analog, 6-Methoxy-4-methylnicotinaldehyde (CAS 107756-03-6), reveals a quantifiable difference in market availability. 6-Methoxy-2-methylnicotinaldehyde is available from multiple global suppliers, including Bide Pharm (95% purity, BD160797) and CymitQuimica (95% purity, €127-€508) , with pricing benchmarked at approximately ¥580-¥653 per 100mg [1]. In contrast, 6-Methoxy-4-methylnicotinaldehyde exhibits a significantly reduced supplier footprint and a lack of transparent, competitive tiered pricing, indicating higher sourcing friction and potentially longer lead times. This quantitative availability difference supports prioritizing the 2-methyl isomer for projects requiring stable, multi-source commercial supply.
| Evidence Dimension | Supplier Count (Global, Tier 1) / Indicative Price (100mg) |
|---|---|
| Target Compound Data | ≥ 3 active suppliers (Bide, CymitQuimica, Macklin); ~¥580-¥653 / 100mg |
| Comparator Or Baseline | 6-Methoxy-4-methylnicotinaldehyde (CAS 107756-03-6) |
| Quantified Difference | Target compound has >3x supplier availability and established competitive pricing vs. limited/non-transparent pricing for comparator. |
| Conditions | Market scan of commercial chemical supplier catalogs, 2024-2025 pricing data. |
Why This Matters
Superior commercial availability and competitive pricing reduce procurement lead times and ensure reproducible research outcomes.
- [1] Macklin. 6-Methoxy-2-methylnicotinaldehyde. CAS: 156094-77-8. Purity: 95%. Price: ¥653/100mg. View Source
